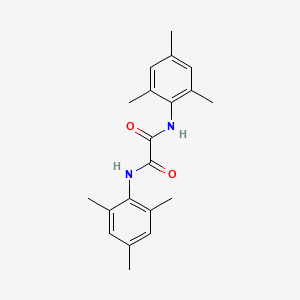
N1,N2-Dimesityloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Dimesityloxalamide is an organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . It is a derivative of oxalamide, characterized by the presence of mesityl groups attached to the nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N2-Dimesityloxalamide can be synthesized through the reaction of mesitylamine with oxalyl chloride in the presence of a base . The reaction typically involves the following steps:
- Dissolving mesitylamine in an organic solvent such as dichloromethane.
- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture at room temperature for several hours.
- Quenching the reaction with water and extracting the product with an organic solvent.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N1,N2-Dimesityloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxamides.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The mesityl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N1,N2-Dimesityloxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its enzyme inhibition properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N2-Dimesityloxalamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
N1,N2-Dimesityloxalamide can be compared with other oxalamide derivatives, such as:
N,N’-Dibenzyl oxalamide: Similar in structure but with benzyl groups instead of mesityl groups.
N,N’-Diethyl oxalamide: Contains ethyl groups attached to the nitrogen atoms.
N,N’-Diphenyl oxalamide: Features phenyl groups instead of mesityl groups.
Uniqueness
This compound is unique due to the presence of mesityl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N,N'-bis(2,4,6-trimethylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-11-7-13(3)17(14(4)8-11)21-19(23)20(24)22-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,21,23)(H,22,24) |
Clave InChI |
BYFNZGDOKWBBEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


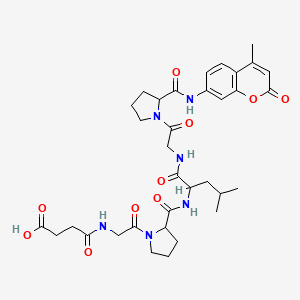
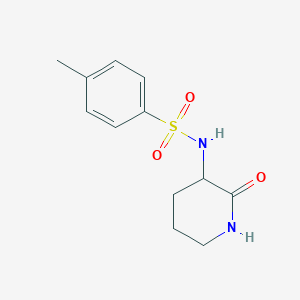

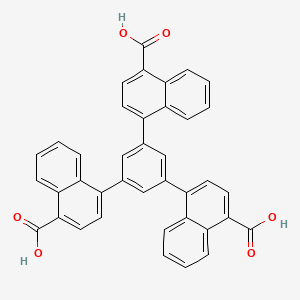
![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
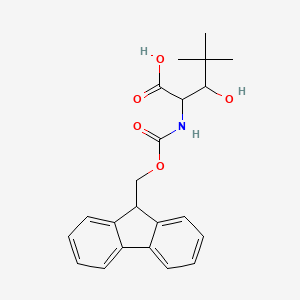
![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)

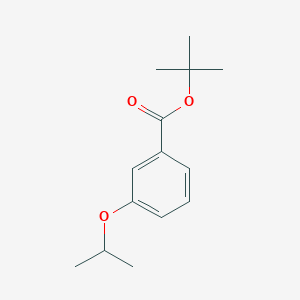



![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
